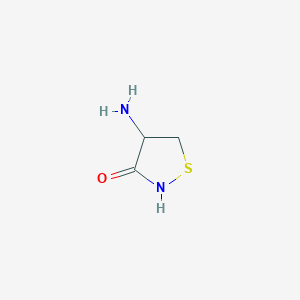

4-Amino-3-isothiazolidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6N2OS |

|---|---|

Molecular Weight |

118.16 g/mol |

IUPAC Name |

4-amino-1,2-thiazolidin-3-one |

InChI |

InChI=1S/C3H6N2OS/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6) |

InChI Key |

SRIYQAKBWNTTFW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NS1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Isothiazolidinone and Its Derivatives

Direct Synthesis Strategies of the 4-Amino-3-isothiazolidinone Core Structure

The formation of the isothiazolidinone ring is the cornerstone of these synthetic efforts, typically involving intramolecular cyclization of carefully designed linear precursors.

The construction of the this compound core often begins with acyclic precursors that already contain the necessary carbon, nitrogen, and sulfur atoms. A prominent multi-step strategy involves the oxidative cyclization of protected amino acid derivatives. For instance, the synthesis of 4-acetamido-5-phenyl-3-isothiazolidinone 1,1-dioxide isomers commences with an N,S-diacetyl-erythro-β-phenylcysteine ethyl ester. acs.org This precursor undergoes aqueous chlorination to form a crude sulfonyl chloride, which is then treated with aqueous ammonia. Subsequent strong acidification promotes the cyclization, yielding a mixture of the cis- and trans-isomers of the target heterocycle. acs.org This sequence highlights a classic approach where the amino acid framework provides the backbone for the heterocyclic ring.

Another effective multi-step approach utilizes the cyclization of N-substituted (Z)-3-(benzylsulfinyl) propenamides. nih.gov This pathway begins with a precursor like (Z)-3-(benzylsulfanyl)-propenoic acid, which is first converted to an amide. nih.gov The sulfur atom is then oxidized to a sulfoxide (B87167), creating a suitable precursor for the final ring-closing step. nih.gov These multi-step syntheses are fundamental in creating complex molecular architectures from simpler, readily available starting materials. solubilityofthings.com

Table 1: Multi-step Synthesis of 4-Acetamido-5-phenyl-3-isothiazolidinone 1,1-dioxide acs.org

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N,S-Diacetyl-erythro-β-phenylcysteine ethyl ester | Aqueous Chlorination | Crude sulfonyl chloride |

| 2 | Crude sulfonyl chloride | Aqueous Ammonia | Acyclic sulfonamide |

The conditions under which the final ring-closing reaction occurs are critical to the success of the synthesis, influencing both yield and stereochemical outcome. Base-catalyzed ring closure is a common strategy. researchgate.net For example, the conversion of 4-acetamido derivatives to their corresponding 4-amino compounds via methanolysis can be followed by a base-catalyzed cyclization to form the isothiazolidinone ring. researchgate.net

Acid-mediated cyclization is also a powerful tool. In the synthesis of isothiazolone (B3347624)–nitroxide hybrids, the final cyclization of a sulfoxide precursor was attempted using trifluoroacetic anhydride (B1165640) (TFAA), although this specific attempt was unsuccessful. nih.gov A successful cyclization was later achieved using acetyl chloride, demonstrating that the choice of acid catalyst is crucial. nih.gov In a different context, the isomers of 4-acetamido-5-phenyl-3-isothiazolidinone 1,1-dioxide were found to rearrange when treated with a mixture of acetic anhydride and pyridine, indicating the role of these reagents in activating the heterocyclic system. acs.org The solvent can also play a key role; for instance, the kinetics of amide formation, a common step in these sequences, have been studied in solvents like 1-methyl-2-pyrrolidinone (B7775990) (NMP). nih.gov

Multi-step Reaction Sequences for Ring Formation from Precursors

Synthesis of Substituted this compound Analogs and Derivatives

The therapeutic potential of this scaffold is often explored by synthesizing a variety of analogs with different substituents, which can modulate their biological activity and physicochemical properties.

A versatile strategy for creating substituted analogs involves forming an amide bond between a precursor containing the sulfur and carboxylic acid components and a substituted amine, followed by cyclization. An example is the reaction of (Z)-3-(benzylsulfanyl)-propenoic acid with amine-functionalized nitroxides like 4-amino-TEMPO. nih.gov The acid is activated in situ and reacts with the amine to form the corresponding N-substituted amide in high yield. nih.gov This amide is then subjected to oxidation and cyclization to yield the final substituted isothiazolidinone. nih.gov This approach allows for the introduction of a wide array of substituents by simply varying the amine component used in the initial amide formation step. The kinetics and mechanism of amide formation are well-studied, with common coupling agents like carbodiimides (e.g., EDCI) and additives like N-hydroxybenzotriazole (HOBt) being used to facilitate the reaction. nih.gov

Functionalization can be achieved by starting with substituted precursors or by modifying the heterocyclic core after its formation. The synthesis of 4-acetamido-5-phenyl-3-isothiazolidinone 1,1-dioxide is an example of the former, where the phenyl group from the β-phenylcysteine starting material is incorporated into the final structure. acs.org

Strategies for late-stage functionalization, while demonstrated on other scaffolds like the 4-amino-2-pyridone, provide a conceptual framework for modifying the this compound core. rsc.org Such strategies could involve C-H functionalization or reactions targeting the amino group or other reactive sites on the molecule. For instance, the primary amino group of related heterocyclic compounds has been shown to be important for biological activity, and its functionalization can be a key synthetic step. google.com The synthesis of various substituted heterocyclic systems, such as pyrazoles, often involves the cyclization of precursors bearing multiple functional groups, which showcases how diverse substituents can be incorporated. beilstein-journals.org

Amide Formation and Subsequent Cyclization Pathways

Stereochemical Considerations in the Synthesis of this compound Isomers

The presence of multiple chiral centers in many this compound derivatives makes stereochemistry a critical aspect of their synthesis. The synthesis of 5-phenyl substituted derivatives, for example, yields a mixture of cis and trans isomers, which can be separated by fractional crystallization. acs.org

The stereochemical stability of these isomers is a key consideration. It has been shown that both cis-4-amino-5-phenyl-3-isothiazolidinone 1,1-dioxide and its 4-N-acetyl derivative undergo rapid and irreversible base-catalyzed epimerization to the more stable trans isomers. researchgate.net This finding was significant as it required the reversal of previously assigned configurations. researchgate.net Understanding and controlling these epimerization events are crucial for obtaining the desired stereoisomer. General strategies for achieving stereochemical control in synthesis include asymmetric hydrogenation and the use of starting materials from the chiral pool, such as amino acids or sugars. rsc.org The chirality can also be influenced by the sulfur atom itself, as seen in the synthesis of related γ-sultims. bohrium.com

Table 2: Stereoisomers of 4-Amino-5-phenyl-3-isothiazolidinone 1,1-dioxide researchgate.net

| Isomer | Precursor | Key Transformation | Stability |

|---|---|---|---|

| cis | cis-4-Acetamido derivative | Methanolysis | Undergoes rapid, irreversible base-catalyzed epimerization to the trans isomer. |

Advanced Structural Characterization and Conformational Analysis of 4 Amino 3 Isothiazolidinone Systems

Detailed Crystallographic Studies of 4-Amino-3-isothiazolidinone and its Derivatives.nih.govresearchgate.netaip.orgresearchgate.net

Table 1: Representative Crystallographic Data for Isothiazolidinone Derivatives

| Compound/Complex | PDB Code | Resolution (Å) | Key Conformational Features |

| YopH in complex with an IZD-based inhibitor | 2YDU | 2.15 | The (S)-configuration of the IZD moiety binds within the catalytic site, displacing a conserved water molecule. nih.gov |

| PTP1B in complex with an IZD-containing inhibitor | 2CM7 | --- | The IZD heterocycle mimics the binding of a phosphoryl group and a conserved water molecule. nih.gov |

| Sulfonamide-containing PTP1B inhibitor 7 | --- | --- | Monoclinic, P2(1)/n space group, with four molecules in the unit cell. aip.org |

This table presents data for derivatives of this compound as specific data for the parent compound is not available in the cited literature.

The way molecules pack in a crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. In the crystal structures of isothiazolidinone derivatives, hydrogen bonding often plays a crucial role in stabilizing the crystal packing. mdpi.com For example, the amino group and the carbonyl group of the isothiazolidinone ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of dimeric or polymeric structures in the solid state. The analysis of Hirshfeld surfaces is a powerful tool to visualize and quantify these intermolecular contacts. mdpi.com

Analysis of Molecular Conformations within Crystal Lattices

Spectroscopic Investigations for Elucidating Higher-Order Structures and Dynamics

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for probing the structure and dynamics of molecules in solution and the solid state. nih.gov

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. rsc.orgmdpi.comresearchgate.netresearchgate.netnih.govnih.govchemicalbook.com For this compound derivatives, ¹H and ¹³C NMR spectra can confirm the connectivity of atoms and provide insights into the conformational preferences in solution. rsc.orgmdpi.comresearchgate.netresearchgate.netnih.gov Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) can be used to determine the relative stereochemistry and preferred conformations of the isothiazolidinone ring and its substituents.

FTIR spectroscopy measures the vibrational frequencies of chemical bonds, offering a characteristic fingerprint of a molecule. researchgate.netarxiv.orgsmu.edumdpi.commsu.edunih.gov The position, intensity, and shape of absorption bands can be used to identify functional groups and deduce information about hydrogen bonding and conformational changes. mdpi.com For the this compound system, characteristic vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the lactam, and various vibrations associated with the heterocyclic ring. msu.edudatapdf.com

Table 2: Key Spectroscopic Data for Isothiazolidinone Analogs

| Spectroscopic Technique | Key Observables | Information Gained |

| ¹H NMR | Chemical shifts (δ), coupling constants (J) | Connectivity, stereochemistry, conformational isomers. rsc.orgmdpi.comresearchgate.netresearchgate.netnih.gov |

| ¹³C NMR | Chemical shifts (δ) | Carbon skeleton, presence of tautomers. rsc.orgresearchgate.netresearchgate.net |

| FTIR | Vibrational frequencies (cm⁻¹) | Functional groups (C=O, N-H), hydrogen bonding. researchgate.netmdpi.com |

This table summarizes general applications of spectroscopic techniques to isothiazolidinone-related structures based on available literature, as specific comprehensive studies on the parent compound are limited.

Tautomerism and Isomerism in this compound Structures.researchgate.netresearchgate.netresearchgate.netuni-muenchen.debenchchem.comnih.govamazonaws.comresearchgate.netmun.cachimia.chwikipedia.org

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. wikipedia.orgvedantu.com this compound can potentially exist in different tautomeric forms, primarily involving amino-imino and lactam-lactim tautomerism. researchgate.netnih.govmun.cachimia.chvedantu.com

The amino-imino tautomerism involves the migration of a proton from the exocyclic amino group to the ring nitrogen or oxygen atom, resulting in an imino form. researchgate.netnih.govmun.ca The equilibrium between the amino and imino tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. researchgate.net

The lactam-lactim tautomerism is characteristic of cyclic amides (lactams) and involves the migration of a proton from the nitrogen atom of the amide to the carbonyl oxygen, forming a lactim. uni-muenchen.deamazonaws.comresearchgate.netvedantu.comnih.gov The lactam form is generally more stable, but the position of the equilibrium can be affected by aromaticity and substitution.

While specific studies on the tautomerism of this compound are not extensively documented, research on related heterocyclic systems, such as thiazolidinones and purines, indicates that the presence and relative stability of different tautomers can be investigated using spectroscopic methods and computational calculations. researchgate.netresearchgate.netresearchgate.net For instance, NMR spectroscopy can often distinguish between tautomers due to their different chemical shifts and coupling patterns. researchgate.net

Table 3: Potential Tautomeric Forms of this compound

| Tautomer Type | Description |

| Amino | The exocyclic nitrogen is an amino group (-NH₂). |

| Imino | The exocyclic nitrogen forms a double bond with the ring carbon (=NH), with the proton shifted to another heteroatom. researchgate.netnih.govmun.ca |

| Lactam | The heterocyclic ring contains an amide group (-C(=O)-NH-). uni-muenchen.devedantu.comnih.gov |

| Lactim | The heterocyclic ring contains an imidic acid group (-C(OH)=N-). uni-muenchen.devedantu.comnih.gov |

Mechanistic Organic Chemistry of 4 Amino 3 Isothiazolidinone Transformations

Intramolecular Rearrangements of 4-Amino-3-isothiazolidinone Derivatives

Intramolecular rearrangements of this compound derivatives can be influenced by various factors, including the nature of substituents and the reaction conditions. For instance, the epimerization of cis-4-amino-5-phenyl-3-isothiazolidinone 1,1-dioxide and its 4-N-acetyl derivative has been described. Both the cis-amino and cis-acetamido compounds undergo rapid and irreversible base-catalyzed epimerization to their corresponding trans isomers. researchgate.net This transformation highlights the lability of the C4 proton and the thermodynamic preference for the trans configuration in these systems.

Computational studies on related 3-isothiazolidinone 1-oxides have provided insights into potential rearrangement pathways. Density functional theory calculations suggest that certain rotamers can be precursors to the formation of more stable dithiolanone oxides. acs.org Although not directly involving a 4-amino substituent, these studies underscore the potential for complex intramolecular transformations within the isothiazolidinone ring system, driven by the search for greater thermodynamic stability. acs.org

Nucleophilic and Electrophilic Reactivity of the Isothiazolidinone Ring System

The isothiazolidinone ring system exhibits dual reactivity, capable of engaging in both nucleophilic and electrophilic interactions. The sulfur atom, in its various oxidation states, and the carbonyl group are key sites for these reactions.

The sulfur atom in the sulfenamide (B3320178) linkage of the isothiazolidinone ring is electrophilic. researchgate.netacs.org It can be attacked by a variety of nucleophiles, including thiols, phosphinates, and carbon nucleophiles, leading to the opening of the heterocyclic ring. researchgate.netacs.org This reactivity is fundamental to the role of isothiazolidinones in certain biological contexts and provides a handle for their chemical modification. For example, the reaction with carbon nucleophiles like those derived from 1,3-dicarbonyl compounds can occur at the electrophilic sulfur center. researchgate.net

Conversely, the isothiazolidinone ring can also act as a nucleophile. The nitrogen atom of the sulfenamide can participate in nucleophilic attack, particularly in intramolecular cyclization reactions to form the isothiazolidinone ring from an appropriate precursor. rsc.orgnih.gov The nucleophilicity of the nitrogen is influenced by its chemical environment. libretexts.org

The electrophilicity of the carbonyl carbon is another important feature of the isothiazolidinone ring. This allows for reactions typical of ketones and amides, although the reactivity is modulated by the rest of the heterocyclic system.

Oxidation-Reduction Pathways and Stability of Sulfenamide Bonds within Isothiazolidinones

The sulfur atom in the isothiazolidinone ring can exist in different oxidation states, which significantly influences the compound's stability and reactivity. The sulfenamide bond (S-N) is a key feature, and its behavior under oxidative and reductive conditions is of great interest.

Formation of Cyclic Sulfenamide Linkages

The formation of the cyclic sulfenamide linkage, which defines the isothiazolidinone ring, often proceeds via the intramolecular cyclization of a sulfenic acid derivative. rsc.orgnih.gov Cysteine sulfenic acid (Cys-SOH), a key intermediate in redox signaling, can undergo an intramolecular reaction with a nearby amide nitrogen to form an isothiazolidinone, also known as a cyclic sulfenamide. rsc.orgnih.gov This cyclization is a crucial step in certain biological processes, protecting the cysteine residue from irreversible oxidation. researchgate.net The formation of the sulfenamide can be challenging under normal conditions due to the poor nucleophilicity of an amide and the short lifetime of sulfenic acids. researchgate.net However, the proximity of the reacting groups in a pre-organized precursor can facilitate this cyclization. researchgate.net

Factors Influencing Isothiazolidinone Ring Stability and Reactivity

Several factors contribute to the stability and reactivity of the isothiazolidinone ring. These include:

Oxidation State of Sulfur: The oxidation state of the sulfur atom is a primary determinant of stability. Isothiazolidinone 1-oxides, for example, have been found to be more stable to decomposition in buffer than the corresponding 1,2-dithiolan-3-one 1-oxides. acs.org

Substituents: The nature and position of substituents on the ring can have a profound impact. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. researchgate.net Steric hindrance from bulky substituents can also affect reaction rates and the accessibility of reactive sites. numberanalytics.com

Through-Space Interactions: Computational studies have revealed the importance of through-space interactions, such as 1,5-sulfur-oxygen or 1,5-sulfur-sulfur interactions, in stabilizing isothiazolidinone oxide heterocycles. acs.org These attractive interactions can influence the conformation and reactivity of the molecule.

Ring Strain: The five-membered isothiazolidinone ring possesses a degree of ring strain that can influence its reactivity, making it susceptible to ring-opening reactions.

Solvent Effects: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing reaction rates and mechanisms. libretexts.org

| Factor | Influence on Stability and Reactivity |

| Sulfur Oxidation State | Higher oxidation states (e.g., sulfoxide) can increase stability compared to related structures. acs.org |

| Substituents | Electron-withdrawing groups can increase the electrophilicity of the sulfur atom. researchgate.net Steric bulk can hinder reactions. numberanalytics.com |

| Through-Space Interactions | Attractive 1,5-S-X (X=O, S) interactions can stabilize the ring system. acs.org |

| Ring Strain | The inherent strain in the five-membered ring can promote ring-opening reactions. |

| Solvent | The polarity of the solvent can influence the rates of reactions involving charged species. libretexts.org |

Reaction Mechanisms in the Context of Derivatization and Functional Group Interconversion

The derivatization of 4-amino-3-isothiazolidinones and the interconversion of their functional groups are guided by fundamental organic reaction mechanisms. These transformations are crucial for synthesizing new analogues with potentially interesting chemical or biological properties. solubilityofthings.comimperial.ac.uk

Functional group interconversions, such as the conversion of the amino group to an amide, are standard transformations in organic synthesis. youtube.com For example, the reaction of the 4-amino group with an acyl chloride or anhydride (B1165640) would proceed through a nucleophilic acyl substitution mechanism.

The isothiazolidinone ring itself can be a target for derivatization. As mentioned earlier, the electrophilic sulfur atom can react with various nucleophiles. researchgate.netacs.org These reactions often proceed via a nucleophilic attack on the sulfur, leading to the cleavage of the S-N bond and the formation of a linear adduct.

Furthermore, reactions can be designed to modify the carbon backbone of the isothiazolidinone ring. For instance, reactions involving the enolate of the carbonyl group could be envisaged, although the acidity of the α-protons would be influenced by the heteroatoms in the ring.

Computational and Theoretical Studies on 4 Amino 3 Isothiazolidinone

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules, such as their electronic distribution and reactivity, which are fundamental to their biological activity. nih.gov

Density Functional Theory (DFT) Applications to Isothiazolidinone Systems

Density Functional Theory (DFT) has become a important method for studying the molecular structures of various compounds. derpharmachemica.com DFT calculations are employed to investigate the reactivity and stability of isothiazolidinone derivatives. researchgate.net These calculations can determine optimized geometries and other molecular parameters. nih.gov For instance, DFT has been used to study the electronic and elastic properties of topologically identical zeolitic imidazolate frameworks. arxiv.org In the context of isothiazolidinone derivatives, DFT calculations help in understanding their chemical reactivity, which is crucial for their function as inhibitors. researchgate.netmdpi.com The B3LYP method, often used in DFT calculations, has been utilized to compute the equilibrium geometry and harmonic vibrational frequencies of similar heterocyclic systems. derpharmachemica.com This level of theory is also used for calculating thermodynamic properties. derpharmachemica.com

Analysis of Electron Density Distributions and Molecular Orbitals

The analysis of electron density distributions and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the chemical reactivity of a molecule. researchgate.net The energies of HOMO and LUMO, and the resulting energy gap, are critical quantum chemical parameters that indicate a molecule's propensity for adsorption and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net These parameters are calculated to understand how electron-rich and electron-deficient regions of a molecule might interact with biological targets, such as through hydrogen bonding. researchgate.net For example, in studies of potential inhibitors, DFT calculations can reveal which parts of the molecule are likely to donate or accept electrons in interactions with amino acid residues of a protein. researchgate.net

Molecular Dynamics Simulations and Conformational Searching of 4-Amino-3-isothiazolidinone Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of this compound and its derivatives within a simulated biological environment. mdpi.comnih.gov These simulations are crucial for understanding how these compounds bind to their target proteins.

MD simulations have been used to study the stability of isothiazolidinone-containing inhibitors when bound to enzymes like protein-tyrosine phosphatase 1B (PTP1B). researchgate.net The simulations can reveal the stability of interactions with key amino acid residues. researchgate.net Conformational searching is often performed to identify the most stable conformations of the molecule. acs.org For instance, studies have shown that the orientation of the isothiazolidinone heterocycle and its attached phenyl ring is crucial for potent inhibition, with a nearly orthogonal orientation being close to the energy minimum. nih.govebi.ac.uk The flexibility of the target protein and the conformational changes induced by the inhibitor binding are also critical aspects that can be explored through MD simulations. nih.gov

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are extensively used to predict how this compound and its analogs will interact with biological targets and to estimate their binding affinities. These computational techniques are vital in the early stages of drug discovery. arxiv.org

Molecular docking is a primary tool used to predict the binding poses of inhibitors within the active site of a target protein. nih.govrsc.org For isothiazolidinone derivatives, docking studies have helped to understand their interactions with enzymes like PTP1B. researchgate.net These studies reveal key interactions, such as hydrogen bonds and van der Waals contacts, that contribute to the binding affinity. rcsb.org Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energies, providing a more quantitative prediction of the inhibitor's potency. plos.orgmdpi.com These predictions can then be used to prioritize compounds for synthesis and biological testing. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG) (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Isothiazolidinone-based PTP1B inhibitor | PTP1B | -7.235 | -7.02 | Gly183, Arg221, Thr263, Asp265 researchgate.netmdpi.com |

| Thiazolidinone derivative 17 | PTP1B | Data Not Available | Data Not Available | Data Not Available acu.edu.in |

| Isothiazole derivative | HCV NS5B Polymerase | Data Not Available | Data Not Available | Active site 221 nih.gov |

Structure-Activity Relationship (SAR) Modeling based on Molecular Descriptors and Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. technologynetworks.comnih.gov These models use molecular descriptors to establish a correlation between the physicochemical properties of a series of compounds and their observed biological activities. mdpi.comfrontiersin.org

For isothiazolidinone and related heterocyclic systems, SAR studies have been crucial in optimizing their inhibitory potency. rcsb.orgnih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for activity. winona.edu Computational approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that can provide detailed insights into the steric and electrostatic fields around the molecules, guiding further drug design. researchgate.net Molecular descriptors, which can be calculated from the molecular structure, play a key role in building these predictive models. mdpi.com For example, the development of QSAR models for thiazolidinone derivatives has highlighted the importance of specific descriptors in predicting their antitrypanosomal activity. mdpi.com

Molecular Mechanisms of Biological Interactions of 4 Amino 3 Isothiazolidinone Non Human Focus

Protein Tyrosine Phosphatase (PTP) Inhibition Mechanisms by Isothiazolidinone Derivatives

Isothiazolidinone (IZD) and its derivatives have been identified as potent inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes crucial for regulating signal transduction pathways. rsc.org Their mechanism of action involves complex interactions within the enzyme's active site and secondary binding pockets, leading to effective and often selective inhibition. These compounds are of significant interest as they can mimic the phosphorylated tyrosine residues that PTPs naturally dephosphorylate. scispace.com

The primary inhibitory action of isothiazolidinone derivatives occurs at the catalytic active site of PTPs, specifically within the highly conserved phosphate-binding loop, also known as the PTP loop. researchgate.netnih.gov This loop contains the active site signature motif, (I/V)HCXAGXXR(S/T), which is essential for catalysis. nih.govnih.gov The (S)-isothiazolidinone ((S)-IZD) heterocycle, a common core of these inhibitors, is designed to fit precisely into this pocket. researchgate.net

X-ray crystallography studies reveal that the IZD motif interacts extensively with the phosphate-binding loop. researchgate.netportico.org It effectively occupies the same position as the native phosphate (B84403) group of a substrate. rsc.org The heterocycle of isothiazolidinone binds centrally within the catalytic 'A' site, which encompasses key residues from Cys215 to Arg221 in PTP1B. semanticscholar.org This interaction is further stabilized because the IZD moiety can replicate the binding interactions of not only the phosphoryl group but also a highly conserved water molecule typically found in the active site, as demonstrated in studies with PTP1B and Yersinia pestis PTP YopH. nih.gov

A significant challenge in developing PTP inhibitors is achieving selectivity, particularly between highly homologous enzymes like PTP1B and T-cell PTP (TCPTP), which share 72% sequence identity. juniperpublishers.com While the catalytic site (Site A) is highly conserved, selectivity can be achieved by designing inhibitors that also interact with less conserved secondary binding sites adjacent to the active pocket. researchgate.netmdpi.com

PTP1B possesses several such secondary aryl-phosphate binding sites (termed B, C, and D sites). mdpi.com The 'B' site, in particular, is considered specific to PTP1B and is a key target for conferring selectivity. mdpi.com This non-catalytic pocket is composed of residues including Arg24, Val49, Phe52, Ile219, Arg254, and Met258. nih.gov By extending from the catalytic A site into this secondary B site, inhibitors can form additional interactions that are not possible with TCPTP, thus enhancing selectivity. juniperpublishers.commdpi.com For instance, the interaction of inhibitors with Arg24 and Arg254 in the B-site has been identified as crucial for selective PTP1B inhibition. juniperpublishers.commdpi.com

Isothiazolidinone derivatives are classified as highly effective phosphotyrosine (pTyr) mimetics. rsc.orgscispace.com Tyrosine phosphorylation is a key switching mechanism in cellular signaling, and PTP inhibitors often function by mimicking the phosphorylated tyrosine residue (pTyr) to competitively block the enzyme's active site. rsc.org The (S)-IZD heterocycle is considered one of the most potent pTyr mimetics discovered to date. researchgate.net

When incorporated into peptide or small-molecule structures, the IZD group serves as an isostere for the phosphate group of pTyr. rsc.orgresearchgate.net Its effectiveness stems from its ability to replicate the charge and geometry of the phosphate group, allowing it to form strong interactions with the phosphate-binding loop of the PTP catalytic site. researchgate.netnih.gov This mimicry enables IZD-containing compounds to act as potent, competitive, and reversible inhibitors of PTPs like PTP1B. researchgate.net Some IZD-based inhibitors have demonstrated exceptional potency, with IC50 values in the nanomolar range. rsc.orgscispace.com

The inhibitory potency and selectivity of isothiazolidinone derivatives are dictated by a network of specific interactions with amino acid residues within the binding pockets of PTPs. Docking studies and X-ray crystallography have elucidated these key interactions, particularly for PTP1B.

The IZD core primarily anchors the inhibitor in the catalytic site (Site A) through hydrogen bonds with backbone amides of the PTP loop (residues 215-221). semanticscholar.org Additional interactions with residues in the secondary binding sites (Sites B and C) are crucial for enhancing affinity and selectivity.

| Amino Acid Residue | Binding Site Location | Role in Interaction | Source |

|---|---|---|---|

| Cys215, Ser216, Ala217, Gly218, Ile219, Gly220, Arg221 | Catalytic 'A' Site (PTP loop) | Forms hydrogen bonds with the IZD heterocycle, anchoring the inhibitor. | semanticscholar.orgresearchgate.net |

| Phe182 | Catalytic 'A' Site (WPD loop) | Forms hydrophobic interactions with the inhibitor's phenyl ring. | semanticscholar.orgresearchgate.net |

| Asp48 | Secondary 'B' Site | Forms hydrogen bonds with the inhibitor, contributing to selectivity. | researchgate.netmdpi.com |

| Arg24, Arg254 | Secondary 'B' Site | Key residues for selectivity; form hydrogen bonds with inhibitors that extend into this pocket. | researchgate.netmdpi.com |

| Tyr46, Ile219 | Site A/B Interface | Contribute to the binding pocket and can form hydrophobic or hydrogen bond interactions. | researchgate.net |

| Lys120 | Secondary 'D' Site | Identified as a determinant of selectivity; interaction enhances inhibitor potency. | researchgate.netmdpi.com |

The activity of PTP1B is naturally regulated by redox mechanisms involving its catalytic cysteine residue (Cys215). researchgate.netresearchgate.net Under conditions of oxidative stress, such as the presence of hydrogen peroxide (H₂O₂), the catalytic cysteine is oxidized to a sulfenic acid (Cys-SOH) intermediate. researchgate.netfrontiersin.org This species is typically unstable.

In PTP1B, this sulfenic acid rapidly undergoes an intramolecular cyclization. The sulfur atom of Cys215 attacks the backbone nitrogen of the adjacent serine residue (Ser216), forming a stable, five-membered cyclic sulfenylamide (also referred to as a sulfenamide). researchgate.nethubrecht.eu This structure is, in effect, an isothiazolidinone ring integrated into the protein backbone. researchgate.netresearchgate.net

The formation of this sulfenylamide intermediate renders the enzyme catalytically inactive, as it blocks the active site. researchgate.net This modification serves as a protective mechanism, preventing the catalytic cysteine from undergoing further, irreversible oxidation to sulfinic or sulfonic acid. researchgate.nethubrecht.eu The process is reversible; the sulfenylamide can be reduced back to the active cysteine thiolate by cellular thiols like glutathione, thus allowing for the dynamic redox regulation of PTP1B activity in response to cellular signaling cues. frontiersin.orghubrecht.eu

Specific Amino Acid Residue Interactions within Protein Binding Pockets (e.g., LYS120, PHE182, TYR46, ILE219, ARG221, ALA217, ARG24, ARG254, ASP48, GLY220)

Monoacylglycerol Lipase (MGL) Inhibition Studies and Cysteine Reactivity

While much of the research on isothiazolidinones has focused on PTPs, a distinct class of isothiazolinone-based compounds has been identified as potent inhibitors of Monoacylglycerol Lipase (MGL). nih.govescholarship.org MGL is a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoyl-sn-glycerol (2-AG). escholarship.orgnih.gov

Unlike typical MGL inhibitors that target the catalytic serine, these isothiazolinone agents function as cysteine-reactive traps. nih.govescholarship.org Studies using purified rat recombinant MGL revealed that these compounds inhibit the enzyme by targeting a critical cysteine residue, Cys208, which is proximal to the active site. nih.govescholarship.org Mutating this specific cysteine to a glycine (B1666218) selectively reduced the inhibitory potency of the isothiazolinone compound octhilinone, confirming it as the primary target. nih.govescholarship.org

The mechanism of inhibition is partially reversible and is thought to involve the formation of a disulfide adduct between the inhibitor and the thiol group of Cys208. escholarship.org Structure-activity relationship studies have shown that the potency of these inhibitors can be modulated by altering the lipophilicity of the substituent on the isothiazolinone ring.

| Isothiazolinone Inhibitor | Description | Inhibitory Potency (IC₅₀) | Source |

|---|---|---|---|

| 2-octyl-4-isothiazolin-3-one (Octhilinone) | n-octyl substituent | 88 ± 12 nM | nih.govescholarship.org |

| Oleoyl-substituted derivative | More lipophilic oleoyl (B10858665) group | 43 ± 8 nM | nih.gov |

| Methyl-substituted derivative | Less lipophilic methyl group | 239 ± 68 nM | nih.gov |

Inhibition of YopH Tyrosine Phosphatase

The compound 4-Amino-3-isothiazolidinone is part of the isothiazolidinone (IZD) heterocyclic class, which has been identified as an effective inhibitor of protein tyrosine phosphatases (PTPs). nih.goviucr.org Specifically, the IZD motif has demonstrated inhibitory action against YopH, a protein tyrosine phosphatase that is an essential virulence factor for Yersinia pestis, the bacterium responsible for plague. researchgate.netresearchgate.net

The mechanism of inhibition involves the IZD heterocycle acting as a phosphoryl mimetic. nih.goviucr.org X-ray crystallography studies have revealed that the IZD motif binds within the catalytic site of YopH. iucr.orgresearchgate.net In this process, it displaces a highly conserved water molecule, effectively replicating the binding interactions of a phosphoryl group. nih.goviucr.org This interaction is key to its inhibitory function. The ability of IZD-based ligands to inhibit YopH at low micromolar concentrations highlights the potential of the IZD structure as a foundational element for developing specific YopH inhibitors. nih.goviucr.org

YopH is a critical virulence factor used by Yersinia to evade the host's immune system. researchgate.net It is injected into host cells where its phosphatase activity disrupts cellular signaling, blocking phagocytosis and impairing T and B lymphocyte activation. researchgate.netdovepress.comacs.org Therefore, inhibiting YopH is a significant target for developing new treatments against infections caused by pathogenic Yersinia species. researchgate.net

Table 1: Inhibition of YopH by Isothiazolidinone (IZD)-Based Ligands

| Feature | Description | Source |

|---|---|---|

| Target Enzyme | YopH Protein Tyrosine Phosphatase | nih.goviucr.org |

| Inhibitor Class | Isothiazolidinone (IZD) | nih.goviucr.org |

| Mechanism | Acts as a phosphoryl mimetic, binding to the catalytic site. | nih.goviucr.org |

| Binding Action | Displaces a highly conserved water molecule within the enzyme's active site. | iucr.orgresearchgate.net |

| Significance | The IZD moiety is a promising starting point for developing novel YopH inhibitors. | nih.goviucr.org |

Broader Antimicrobial Mechanisms of Isothiazolidinone-Containing Hybrids (non-human cell lines/bacterial strains)

Isothiazolidinones and their derivatives, particularly when formulated as hybrid molecules, exhibit broad antimicrobial activity against various pathogens, including antibiotic-resistant strains. acs.orgnih.gov The strategy of creating hybrid antibiotics, which combine two or more pharmacophores, can lead to synergistic effects, potentially targeting multiple pathways in bacteria and reducing the likelihood of resistance. researchgate.netfrontiersin.org

Studies on isothiazolone-nitroxide hybrids have shown enhanced activity against biofilms of Staphylococcus aureus, including vancomycin-resistant strains (VRSA). acs.org These hybrids not only disperse the biofilm but also eradicate the resulting planktonic cells. acs.org The antimicrobial action of isothiazolones is generally attributed to their ability to diffuse across the bacterial cell membrane. acs.orgnih.gov

A primary mechanism for the antimicrobial action of isothiazolidinones and related compounds involves their interaction with nucleophilic cellular components, particularly proteins containing thiol (sulfhydryl) groups. mdpi.com Thiol groups, found in the amino acid cysteine, are crucial for the function of many essential enzymes and proteins. mdpi.comnih.gov

The electrophilic nature of the isothiazolidinone ring makes it reactive towards nucleophiles like thiols. The interaction can lead to the formation of mixed disulfides, a process known as S-thiolation. nih.gov This modification can inactivate critical enzymes involved in cellular respiration and metabolism, disrupt protein folding, and interfere with DNA synthesis. mdpi.com For instance, hypochlorous acid (HOCl), a strong oxidant, can cause the formation of unstable sulfenylchloride intermediates from thiol groups, which then react to form disulfides; this highlights a pathway by which thiol groups can be targeted. nih.govfrontiersin.org The disruption of thiol-based redox systems, such as the thioredoxin system in S. aureus, has been shown to be a viable antibacterial strategy. mdpi.com This chemical reactivity with essential thiol-containing biomolecules is a key contributor to the broad-spectrum antimicrobial efficacy of isothiazolidinone-based compounds. researchgate.net

Exploration of Other Enzyme-Targeted Interactions (e.g., Glycogen Synthase Kinase 3β, Sodium-Glucose Cotransporter 2)

Beyond their antimicrobial properties, isothiazolidinone derivatives and structurally related heterocyclic compounds have been investigated for their potential to inhibit other key enzymes relevant to various cellular processes.

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous signaling pathways. thno.org While direct studies on this compound are limited, related heterocyclic structures like thiadiazolidinones (TDZDs) have been identified as non-ATP competitive inhibitors of GSK-3β. nih.gov These compounds have shown inhibitory activity in the micromolar range. nih.gov Further research into 1,2,4-thiadiazolidine-3,5-dione derivatives, structurally similar to TDZDs, has led to the development of targeted covalent inhibitors that show improved potency and selectivity for GSK-3β. nih.gov This suggests that the core heterocyclic structure found in isothiazolidinones could be a scaffold for designing inhibitors of this enzyme.

Sodium-Glucose Cotransporter 2 (SGLT2): SGLT2 is a membrane protein primarily responsible for glucose reabsorption in the kidneys, and its inhibitors are used in the management of type 2 diabetes. hopkinsdiabetesinfo.orgmdpi.com These inhibitors work by preventing glucose reabsorption, leading to its excretion in the urine. hopkinsdiabetesinfo.org While specific research linking this compound to SGLT2 inhibition is not prominent, computational (in silico) studies have explored various heterocyclic compounds as potential SGLT2 inhibitors. researchgate.net For example, multi-target drug discovery efforts have screened large libraries of phytochemicals and synthetic compounds against SGLT2, among other diabetes-related targets like PTP1B. researchgate.net The development of SGLT2 inhibitors has evolved from the natural product phlorizin (B1677692) to various orally active derivatives, demonstrating that a range of chemical structures can achieve inhibition of this transporter. cardioaragon.comemanresearch.org

Table 2: Explored Enzyme Targets for Isothiazolidinone-Related Compounds

| Enzyme Target | Compound Class Explored | Findings/Potential | Source |

|---|---|---|---|

| Glycogen Synthase Kinase 3β (GSK-3β) | Thiadiazolidinones (TDZDs), 1,2,4-thiadiazolidine-3,5-diones | Identified as non-ATP competitive inhibitors; derivatives show improved potency. | nih.govnih.gov |

| Sodium-Glucose Cotransporter 2 (SGLT2) | General heterocyclic compounds (in silico) | Computational studies suggest potential for inhibition; a target for diverse chemical structures. | researchgate.netcardioaragon.comemanresearch.org |

Advanced Materials Science Applications of Isothiazolidinone Scaffolds

Utilization as Ligands in Metal Coordination Chemistry for Catalytic Systems

No specific research data or peer-reviewed articles were found detailing the synthesis of metal complexes using 4-Amino-3-isothiazolidinone as a ligand for catalytic applications. The coordination chemistry and catalytic activity of this specific compound have not been documented in the available scientific literature. While the amino group and heteroatoms on the isothiazolidinone ring suggest potential for metal coordination, there is no empirical data to support its use in catalytic systems.

Integration into Organic Electronic Materials (e.g., Conducting Polymers, Organic Semiconductors)

There is no information available in scientific databases regarding the integration of this compound into organic electronic materials. Research on conducting polymers and organic semiconductors does not mention the use of this compound as a monomer, dopant, or functional side group. Consequently, no data on the electronic or semiconducting properties of materials containing this compound could be retrieved.

Future Research Perspectives and Methodological Advancements for 4 Amino 3 Isothiazolidinone

Development of Novel Synthetic Strategies for Enhanced Efficiency and Scalability

The synthesis of isothiazolidinone derivatives is a key focus for chemists, aiming for methods that are not only efficient but also scalable and environmentally benign. Current research often involves multi-component reactions and the use of various catalysts to improve yields and simplify procedures.

Future synthetic strategies are expected to focus on several key areas:

Green Chemistry Approaches: The use of environmentally friendly solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation or mechanochemistry, will be prioritized. researchgate.net For instance, methods employing water extracts of plant materials or biodegradable catalysts are gaining traction for the synthesis of related heterocyclic compounds. researchgate.net

Domino and One-Pot Reactions: Designing reaction cascades where multiple bonds are formed in a single operation without isolating intermediates can significantly enhance efficiency. nih.gov Protocols for creating libraries of related sultams (cyclic sulfonamides) often employ such one-pot, multi-component approaches. nih.gov

Stereoselective Synthesis: For applications where chirality is crucial, developing highly stereoselective synthetic routes is paramount. This allows for the production of specific enantiomers or diastereomers, which can have distinct biological activities. nih.gov

Flow Chemistry: The transition from batch processing to continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability, making it an attractive avenue for the industrial production of 4-Amino-3-isothiazolidinone derivatives.

A comparison of synthetic approaches for related heterocyclic compounds highlights the trend towards more efficient and environmentally friendly methods.

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| One-Pot, Three-Component Cyclocondensation | Piperidine, Microwave Irradiation | Rapid synthesis, high diversity | researchgate.net |

| Aza-Michael Addition | DBU, Methanol | Efficient for multi-gram synthesis, no purification needed for subsequent steps | nih.gov |

| Microwave-Assisted SNAr | No base, 150 °C | Rapid diversification, high yields | nih.gov |

| CSIC Reaction (Carbanion mediated Sulfonate Intramolecular Cyclization) | LiHMDS | Access to novel β-enamino γ-sultims | dntb.gov.uabohrium.com |

Integration of Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, these approaches can accelerate the discovery of new derivatives with desired properties.

Future computational efforts will likely involve:

Pharmacophore Modeling and 3D-QSAR: These methods help identify the essential structural features required for biological activity. By developing robust quantitative structure-activity relationship (QSAR) models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net For example, a six-point pharmacophore model was developed for isothiazolidinedione derivatives as PTP1B inhibitors, which showed excellent correlation between predicted and experimental activity. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques are used to predict how a molecule binds to a biological target, such as an enzyme. researchgate.netoup.com Molecular dynamics (MD) simulations can further elucidate the stability of the ligand-protein complex over time. researchgate.netoup.com Such studies have been crucial in understanding how isothiazolidinone-containing inhibitors interact with enzymes like Protein Tyrosine Phosphatase 1B (PTP1B). oup.comresearchgate.net

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. The isothiazolidinone core could serve as a valuable fragment for designing inhibitors against various targets.

Machine Learning and AI: Advanced algorithms can screen vast virtual libraries of compounds, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify promising candidates for synthesis and testing, significantly reducing the time and cost of research.

Table 2: Computational Techniques in Isothiazolidinone Research

| Technique | Application | Key Insights | Reference(s) |

|---|---|---|---|

| Pharmacophore Modeling | Identify key features for PTP1B inhibition | A six-point model (four aromatic rings, one H-bond donor, one H-bond acceptor) was crucial for activity. | researchgate.net |

| Molecular Docking | Predict binding modes of inhibitors in enzyme active sites (e.g., PTP1B) | Revealed interactions with key amino acid residues in catalytic and allosteric sites. | researchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assess the stability and dynamics of ligand-protein complexes | Confirmed the stability of inhibitor binding and provided insights into allosteric regulation. | researchgate.netnih.gov |

| 3D-QSAR | Correlate 3D structure with biological activity | Developed models with high predictive power for PTP1B inhibitors. | researchgate.net |

Uncovering New Molecular Targets and Mechanisms of Action in Biological Systems (non-human)

While much research on isothiazolidinone derivatives has focused on specific therapeutic targets, there is vast potential to uncover new biological activities in non-human systems, such as in agriculture or veterinary science.

Future research directions include:

Target Identification in Pathogens: Screening this compound-based libraries against a wide range of bacterial and fungal pathogens relevant to plants and animals could reveal novel antimicrobial agents. The isothiazolone (B3347624) core is known for its antimicrobial properties, and new derivatives could overcome existing resistance mechanisms. nih.gov

Enzyme Inhibition Profiling: Systematically testing these compounds against a broad panel of enzymes from various organisms (e.g., insects, fungi, plants) could identify novel inhibitors for pest control or as herbicides. For example, the inhibition of Protein Tyrosine Phosphatases (PTPs) is a known mechanism, but this family of enzymes is vast and has diverse roles across different species. merckmillipore.commdpi.com The oxidation of a key cysteine residue in PTP1B leads to the formation of a this compound serine cross-link, which is a natural regulatory mechanism that inhibits the enzyme. merckmillipore.com

Phenotypic Screening: High-throughput screening of compounds on whole organisms (e.g., nematodes, insects) or cell cultures can identify molecules that produce a desired phenotype (e.g., growth inhibition, developmental defects) without prior knowledge of the molecular target. This can lead to the discovery of entirely new mechanisms of action.

Chemical Proteomics: Using probe-based derivatives of this compound to pull down their binding partners from cell lysates can directly identify their molecular targets in a complex biological system.

Expanding Applications in Innovative Materials Science and Chemical Technologies

The unique chemical structure of the isothiazolidinone ring makes it an interesting building block for new materials. Its reactivity and potential for functionalization open doors to a range of technological applications beyond the biological realm.

Future research in this area could explore:

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones or as pendant groups could create functional polymers with unique properties, such as enhanced thermal stability, specific reactivity for cross-linking, or antimicrobial surfaces.

Functional Dyes and Sensors: The heterocyclic ring system could be modified to create novel chromophores. Derivatives could be designed to act as chemosensors, where binding to a specific analyte (e.g., a metal ion) results in a detectable change in color or fluorescence.

Catalysis: The isothiazolidinone scaffold could be used as a ligand for metal catalysts or as an organocatalyst itself. The combination of nitrogen and sulfur atoms provides potential coordination sites for metals, influencing the catalytic activity and selectivity of chemical transformations.

Advanced Materials: There is potential for the application of isothiazolidinone derivatives in the development of advanced materials, such as those used in electronics or as specialized coatings. researchgate.netcolab.ws

The continued exploration of this compound and its analogues, driven by these advanced research perspectives and methodologies, promises to unlock new scientific understanding and technological innovations across multiple disciplines.

Q & A

Q. How can researchers validate the specificity of this compound’s biochemical effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.